![molecular formula C15H14 B075713 [(1S,2S)-2-phenylcyclopropyl]benzene CAS No. 1138-47-2](/img/structure/B75713.png)
[(1S,2S)-2-phenylcyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-phenylcyclopropyl]benzene, also known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but its use for this purpose was discontinued due to its adverse effects. PCP is now used recreationally and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration.
Mécanisme D'action
[(1S,2S)-2-phenylcyclopropyl]benzene acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This results in a decrease in glutamate activity, which can lead to the dissociative and hallucinogenic effects of the drug. [(1S,2S)-2-phenylcyclopropyl]benzene also affects other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its behavioral effects.
Effets Biochimiques Et Physiologiques
[(1S,2S)-2-phenylcyclopropyl]benzene has a wide range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause muscle rigidity, seizures, and respiratory depression. In addition, [(1S,2S)-2-phenylcyclopropyl]benzene can produce a range of psychological effects, such as dissociation, euphoria, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
[(1S,2S)-2-phenylcyclopropyl]benzene has been used in a variety of laboratory experiments to study its effects on the brain and behavior. Its dissociative and hallucinogenic effects make it a useful tool for studying certain psychiatric disorders and the neural mechanisms underlying them. However, [(1S,2S)-2-phenylcyclopropyl]benzene also has a number of limitations as a research tool. Its effects on the body can be unpredictable and potentially dangerous, and its abuse potential makes it difficult to use in human subjects.
Orientations Futures
There are a number of potential future directions for research on [(1S,2S)-2-phenylcyclopropyl]benzene. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of psychiatric disorders. Another area of research is the development of new animal models that better mimic the human experience of [(1S,2S)-2-phenylcyclopropyl]benzene use. Additionally, further research is needed to better understand the long-term effects of [(1S,2S)-2-phenylcyclopropyl]benzene use on the brain and behavior.
Méthodes De Synthèse
The synthesis of [(1S,2S)-2-phenylcyclopropyl]benzene involves the reaction of cyclohexanone with phenylmagnesium bromide in the presence of a Lewis acid catalyst, followed by a reaction with benzene. The resulting product is then purified through a series of distillation and recrystallization steps.
Applications De Recherche Scientifique
[(1S,2S)-2-phenylcyclopropyl]benzene has been used in scientific research to study its effects on the brain and behavior. It has been shown to affect various neurotransmitter systems, including glutamate, dopamine, and serotonin. [(1S,2S)-2-phenylcyclopropyl]benzene has also been used to model certain psychiatric disorders, such as schizophrenia and depression.
Propriétés
Numéro CAS |
1138-47-2 |
|---|---|
Nom du produit |
[(1S,2S)-2-phenylcyclopropyl]benzene |
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1S,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
Clé InChI |
ZSIYTDQNAOYUNE-HUUCEWRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
29881-14-9 1138-47-2 |
Synonymes |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



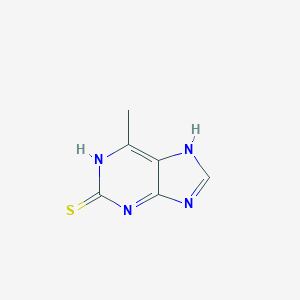
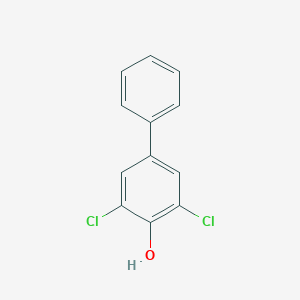
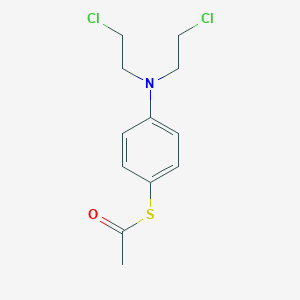
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
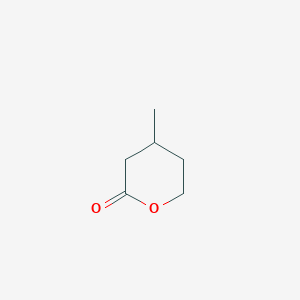
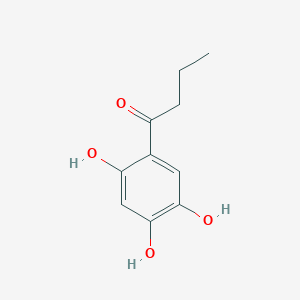
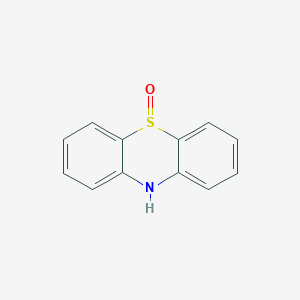
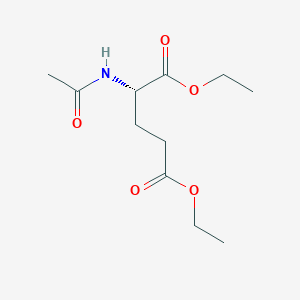
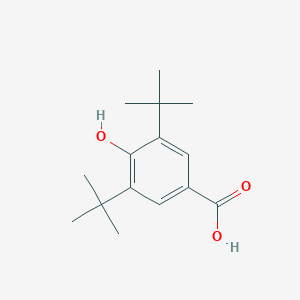
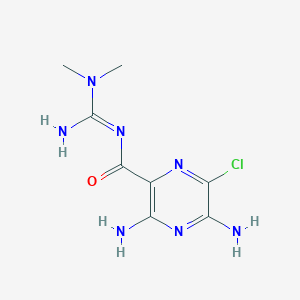
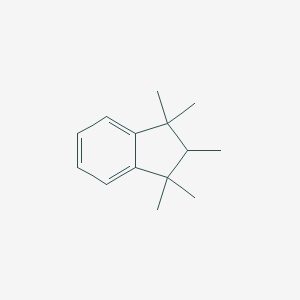
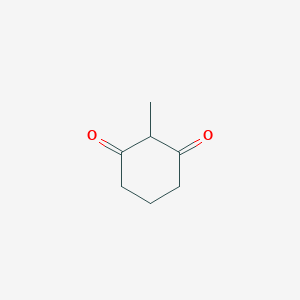
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)